molecular formula C29H33N7O6 B12394265 Tyk2-IN-13

Tyk2-IN-13

Cat. No.: B12394265
M. Wt: 578.6 g/mol
InChI Key: ITHVYCKTQCDGNM-ZNCSYKOHSA-N
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Description

Tyk2-IN-13 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling pathways, particularly those involving interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). These pathways are essential for immune regulation and inflammatory responses .

Preparation Methods

The synthesis of Tyk2-IN-13 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Tyk2-IN-13 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Tyk2-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

Tyk2-IN-13 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing its activation and subsequent downstream signaling. This inhibition disrupts the phosphorylation of signal transducers and activators of transcription (STAT) proteins, which are essential for cytokine signaling and immune regulation . By blocking these pathways, this compound can modulate immune responses and reduce inflammation .

Properties

Molecular Formula

C29H33N7O6

Molecular Weight

578.6 g/mol

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[3-[[4-[[(2S)-1,4-dioxan-2-yl]methylamino]phenyl]carbamoyl]-2-methoxyanilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C29H33N7O6/c1-30-29(39)25-23(14-24(35-36-25)34-27(37)17-6-7-17)33-22-5-3-4-21(26(22)40-2)28(38)32-19-10-8-18(9-11-19)31-15-20-16-41-12-13-42-20/h3-5,8-11,14,17,20,31H,6-7,12-13,15-16H2,1-2H3,(H,30,39)(H,32,38)(H2,33,34,35,37)/t20-/m0/s1/i1D3

InChI Key

ITHVYCKTQCDGNM-ZNCSYKOHSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C(=O)NC3=CC=C(C=C3)NC[C@H]4COCCO4)NC(=O)C5CC5

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C(=O)NC3=CC=C(C=C3)NCC4COCCO4)NC(=O)C5CC5

Origin of Product

United States

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